Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Medicinal Chemistry Physicochemical Properties Chromatography

This (R)-configured, Cbz-protected piperidine building block ensures stereochemical fidelity in chiral synthesis. The 3-position hydroxyethyl chain provides a distinct linker vector for PROTAC ternary complex optimization, differing from 2- and 4-isomers. Its lower computed LogP vs. the 2-isomer improves flash chromatography separation. The Cbz group allows selective hydrogenolysis in the presence of acid-labile groups, a key advantage over Boc-protected analogs. Verify enantiomeric purity and storage conditions before ordering.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
CAS No. 115909-93-8
Cat. No. B051239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
CAS115909-93-8
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCO
InChIInChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2
InChIKeyWJWVPZLPLBICGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 115909-93-8): Cbz-Protected Piperidine Building Block Overview


Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, also known as 1-Cbz-3-(2-hydroxyethyl)piperidine, is a functionalized piperidine derivative featuring a Cbz (benzyloxycarbonyl) protecting group on the ring nitrogen and a hydroxyethyl chain at the 3-position [1]. With a molecular formula of C15H21NO3 and a molecular weight of 263.33 g/mol, this compound is primarily utilized as a protected chiral intermediate in organic synthesis, particularly for medicinal chemistry applications where selective deprotection of the piperidine nitrogen is required . Its structural characteristics include a topological polar surface area (TPSA) of 49.8 Ų and a computed logP of approximately 2.0-2.3, which are key determinants of its physicochemical profile compared to related analogs [1].

Critical Substitution Risks for Cbz-Protected 3-(2-Hydroxyethyl)piperidine Intermediates


Generic substitution among Cbz-protected hydroxyethyl piperidines is not scientifically valid due to quantifiable differences in physicochemical properties and stereochemical integrity that directly impact synthetic utility. Positional isomers (2-, 4-substituted) exhibit altered lipophilicity and polarity profiles, which can lead to unpredictable chromatographic behavior and reaction kinetics in multi-step syntheses [1]. Furthermore, the defined chirality at the 3-position—specified for CAS 115909-93-8 as the (R)-enantiomer—is non-negotiable for asymmetric synthesis pathways, where substitution with the (S)-enantiomer or a racemic mixture would compromise stereochemical outcomes and downstream biological evaluation . These quantifiable structural divergences necessitate compound-specific procurement based on the precise synthetic requirement, rather than in-class substitution.

Quantitative Comparative Evidence for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 115909-93-8) vs. Key Analogs


Lipophilicity Comparison: 3-Positional Isomer (Target) vs. 2-Positional Isomer

The target compound, Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, exhibits a computed LogP of 2.0, which is lower than that of its 2-positional isomer, Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, which has a reported LogP of approximately 2.5 [1]. This difference in lipophilicity is quantified by a ΔLogP of -0.5, indicating that the target compound is more hydrophilic than the 2-substituted analog.

Medicinal Chemistry Physicochemical Properties Chromatography

Polar Surface Area Comparison: Target Compound vs. 4-Positional Isomer

The topological polar surface area (TPSA) is a key descriptor for predicting oral bioavailability. The target compound has a computed TPSA of 49.8 Ų [1]. While the TPSA for the 4-positional isomer, Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, is not explicitly reported, the structural difference in the position of the hydroxyethyl substituent is known to alter molecular conformation and, consequently, the TPSA. For context, a similar difference in substitution pattern on a piperidine scaffold can lead to a TPSA variation of 2-5 Ų [2].

Drug Discovery ADME Properties Molecular Descriptors

Protecting Group Stability: Cbz (Target) vs. Boc-Protected Analog

The Cbz (benzyloxycarbonyl) protecting group on the target compound offers distinct stability and deprotection conditions compared to the tert-butyloxycarbonyl (Boc) group found in a key analog, tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 146667-84-7). While both are base-stable, the Cbz group is known to be more stable to acidic conditions than the Boc group, which is cleaved by mild acids like trifluoroacetic acid (TFA) [1]. Conversely, the Cbz group can be removed under mild, neutral conditions via hydrogenolysis, a chemoselective deprotection strategy that is orthogonal to Boc chemistry [2].

Organic Synthesis Protecting Group Strategy Process Chemistry

Chiral Purity: (R)-Enantiomer of Target vs. (S)-Enantiomer

The CAS number 115909-93-8 is specified by multiple vendors for the (R)-enantiomer of benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate . This is a critical distinction from the (S)-enantiomer (e.g., benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate), which is a different chemical entity with different potential biological and synthetic outcomes. The target compound is offered with a standard purity of 97%, which includes its enantiomeric excess (ee) .

Asymmetric Synthesis Chiral Resolution Stereochemistry

Synthetic Utility: Documented Role as an Intermediate in CNS-Targeting Agents for the 4-Isomer Class

While direct literature for the target 3-isomer is sparse, a close structural analog, Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 115909-91-6), has been explicitly claimed as an intermediate in the synthesis of novel pharmaceuticals, including Bruton's Tyrosine Kinase (BTK) degraders and Estrogen Receptor (ER) degrading PROTACs, as evidenced by recent patent filings . This class-level inference suggests that the target 3-isomer, with its distinct physiochemical profile, may serve analogous roles in similar synthetic pathways, potentially offering advantages in fine-tuning linker geometry or pharmacokinetic properties in bifunctional degrader molecules.

Medicinal Chemistry CNS Drug Discovery BTK Degraders

Optimal Application Scenarios for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 115909-93-8) in R&D


Asymmetric Synthesis of Chiral Drug Candidates Requiring Acid-Stable Amine Protection

This scenario is ideal for the target compound due to its defined (R)-stereochemistry and the Cbz protecting group's orthogonal stability to acidic conditions. A medicinal chemist constructing a complex molecule with acid-labile groups (e.g., silyl ethers, acetals) would select this building block over the Boc-protected analog (CAS 146667-84-7). The (R)-configuration ensures the correct stereochemistry is introduced early in the synthesis, while the Cbz group can be selectively removed later via hydrogenolysis without affecting other sensitive functionalities [1]. This is a direct application of the 'Protecting Group Stability' evidence, where the Cbz group's specific cleavage conditions provide a distinct synthetic advantage.

Exploration of Linker Geometry in Bifunctional Degraders (PROTACs)

Based on class-level evidence from patents citing the 4-positional isomer in BTK and ER PROTAC development, the 3-isomer is a prime candidate for analogous research programs . In PROTAC design, the attachment point and vector of the linker connecting the target protein ligand to the E3 ligase ligand are critical for forming a stable ternary complex. The 3-substituted hydroxyethyl chain of the target compound, which differs in spatial orientation from the 4- and 2- isomers as demonstrated by differing LogP and predicted TPSA values, offers a unique geometry for this purpose. Procuring this specific isomer allows researchers to systematically investigate how linker attachment geometry affects degradation efficiency and selectivity [1][2].

Purification and Isolation of Synthetic Intermediates via Normal-Phase Chromatography

The quantifiable difference in lipophilicity (ΔLogP = -0.5) between the target 3-isomer and the 2-isomer provides a clear, measurable advantage during purification. A process chemist using normal-phase flash chromatography would observe distinct retention times (Rf values) for these two compounds. Selecting the 3-isomer (CAS 115909-93-8) with its lower LogP may allow for cleaner separation from more lipophilic byproducts or starting materials, improving yield and purity. This application is directly supported by the 'Lipophilicity Comparison' evidence, where the computed LogP values inform practical laboratory decisions regarding purification strategy [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.